molecular formula C5H13NO B145811 2-Amino-1-methoxybutane CAS No. 63448-63-5

2-Amino-1-methoxybutane

Cat. No. B145811
CAS RN: 63448-63-5
M. Wt: 103.16 g/mol
InChI Key: QAFODUGVXFNLBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various biocatalytic and chemical processes. For instance, the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a systems biocatalysis approach, which included a one-pot cyclic cascade combining an aldol reaction with a transamination process . Another related compound, 3-amino-2-hydroxy-4-phenylbutanoate, was synthesized through a stereoselective aldimine coupling reaction . Additionally, 3-Amino-2-hydroxy-4-phenylbutanoic acid was prepared via substitution, condensation, and reduction, starting from the reaction of nitromethane with benzyl bromide .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a complex derivative of amino butanoate were obtained using computational methods with the B3LYP/6-311++G(d,p) basis set . This analysis is crucial for understanding the electronic properties and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For example, the aldolase and transaminase enzymes catalyze the formation of 2-amino-4-hydroxybutanoic acid from formaldehyde and alanine . The aldimine coupling reaction used to synthesize 3-amino-2-hydroxy-4-phenylbutanoate is another example of the chemical reactivity of these molecules .

Physical and Chemical Properties Analysis

The electronic properties of the compounds were analyzed using UV-Vis spectroscopy and theoretical calculations, revealing a band gap energy indicative of bioactive molecules . The electrostatic potential, electron localization function, and localized orbital locator maps were obtained to visualize the charge distribution within the molecule . Additionally, the chemical shielding effect of the atoms in the molecule was analyzed through NMR spectroscopy . The drug likeness and anti-viral activity of these compounds were also assessed through molecular docking studies .

Scientific Research Applications

1. Stereoselective Synthesis

2-Amino-1-methoxybutane has been explored in the stereoselective synthesis of certain amino acids, like 2-amino-4-hydroxybutanoic acid. This process involves a biocatalytic approach using aldolases and transaminases, demonstrating its potential in producing chiral building blocks for drugs and industrial products (Hernández et al., 2017).

2. Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-Amino-1-methoxybutane are used in methods like the periodate-permanganate oxidation technique. This method is valuable for quantifying total microcystins in cyanobacterial samples, showcasing its relevance in environmental monitoring (Wu et al., 2009).

3. Vibrational Spectroscopy

The compound also finds application in vibrational spectroscopy and molecular docking studies. Such studies are crucial for understanding the molecular structure and potential drug interactions, enhancing our knowledge of drug design and development (Rizwana et al., 2020).

4. Biocatalysis

In the field of biocatalysis, 2-Amino-1-methoxybutane derivatives like 2-amino-3-methylbutanoate are used in cascade biomimetic alkylations. These reactions are significant for the asymmetric synthesis of complex molecules, highlighting its role in organic synthesis and pharmaceutical chemistry (Ramachary & Kishor, 2008).

Safety And Hazards

“2-Amino-1-methoxybutane” is highly flammable and can cause severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

1-methoxybutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-3-5(6)4-7-2/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFODUGVXFNLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886583
Record name 2-Butanamine, 1-methoxy-
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-methoxybutane

CAS RN

63448-63-5, 57883-06-4
Record name 1-Methoxy-2-butanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanamine, 1-methoxy-, (2R)-
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Record name 2-Butanamine, 1-methoxy-
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Record name 2-Butanamine, 1-methoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanamine, 1-methoxy-
Source EPA DSSTox
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Record name 1-(methoxymethyl)propylamine
Source European Chemicals Agency (ECHA)
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Record name (R)-1-(methoxymethyl)propylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
H Machida, K Oba, T Tomikawa, T Esaki… - The Journal of Chemical …, 2017 - Elsevier
Phase separation solvents for CO 2 absorption have been designed which transform into two liquid phases after CO 2 absorption. We studied seven types of amines and one type of …
Number of citations: 53 www.sciencedirect.com
RL Johnson, R Wiethe, W Stuart, P Hancock, A Newton - waters.com
Monomers are the low molecular weight building blocks used in the construction of combinatorial libraries. Confirmation of the identity and purity of these compounds, prior to using …
Number of citations: 0 www.waters.com
T Kataoka, Y Hao, YC Hung, Y Orita… - … Science: Processes & …, 2022 - pubs.rsc.org
Carbon dioxide capture technologies have become a focus to overcome global warming. Biphasic absorbents are one of the promising approaches for energy-saving CO2 capture …
Number of citations: 3 pubs.rsc.org
D Weiss, K Kreger, HW Schmidt - … Materials and Engineering, 2017 - Wiley Online Library
… N,N′,N″-tris(1-(methoxymethyl)propyl)benzene-1,3,5-tricarboxamide (1) that can be easily obtained by the reaction of trimesic acid chloride and 2-amino-1-methoxybutane. 1 was …
Number of citations: 11 onlinelibrary.wiley.com
S Das, M Das, A Bag, S Laha, BC Samanta… - … of Photochemistry and …, 2024 - Elsevier
… By condensation of 2-amino-1-methoxybutane and 5-bromo salicylaldehyde, a novel chemosensor HL, (Z)-4-bromo-2-(((1-methoxybutan-2-yl)imino)methyl)phenol, has been …
Number of citations: 2 www.sciencedirect.com
YC Hung, CM Hsieh, H Machida, ST Lin… - Journal of the Taiwan …, 2022 - Elsevier
Background Phase separation solvents have been developed for CO 2 capture with the advantage of low regeneration energy. Understanding the mechanism of phase change driven …
Number of citations: 2 www.sciencedirect.com
RS Gross, Z Guo, B Dyck, T Coon… - Journal of medicinal …, 2005 - ACS Publications
… The R 1 side chains were installed first by condensing 10 with the amines (cyclohexylamine and 2-amino-1-methoxybutane), and the final cyclization with 1,2-dibromoethane provided …
Number of citations: 56 pubs.acs.org
RM Stephenson - Journal of Chemical and Engineering Data, 1993 - ACS Publications
Mutual solubilities for water+ cyclic amines, water+ alkanolamines, and water+ polyamines have been measured. Of the 24 cyclic amines studied, onlyfurfurylamine and …
Number of citations: 31 pubs.acs.org
Chen, KM Wilcoxen, CQ Huang, YF Xie… - Journal of medicinal …, 2004 - ACS Publications
… This was prepared in a manner similar to the procedure described for 26a using 2-amino-1-methoxybutane: colorless oil, 34 mg; 1 H NMR 0.94 (t, J = 7.2 Hz, 3H), 1.85 (m, 2H), 2.20 (s, …
Number of citations: 154 pubs.acs.org
YC Hung, CM Hsieh, H Machida, ST Lin… - Journal of Molecular …, 2021 - Elsevier
There is a growing interest in developing CO 2 capture processes based on phase separation solvents due to its much lower energy consumption compared to the reference amine …
Number of citations: 6 www.sciencedirect.com

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